molecular formula C24H22N2O4S2 B314618 ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314618
M. Wt: 466.6 g/mol
InChI Key: FWKDRURLVZRJLL-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors involved in cancer cell proliferation and inflammation . It exerts its effects by binding to these targets, thereby blocking their activity and leading to the suppression of disease progression .

Properties

Molecular Formula

C24H22N2O4S2

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O4S2/c1-4-30-23(29)20-14(2)25-24-26(21(20)15-9-11-17(31-3)12-10-15)22(28)19(32-24)13-16-7-5-6-8-18(16)27/h5-13,21,27H,4H2,1-3H3/b19-13-

InChI Key

FWKDRURLVZRJLL-UYRXBGFRSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=CC=C4O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=CC=C4O)S2)C

Origin of Product

United States

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